molecular formula C13H13NO2S B366485 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 26176-21-6

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B366485
CAS RN: 26176-21-6
M. Wt: 247.31g/mol
InChI Key: PQZRKVPZZLXACN-UHFFFAOYSA-N
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Description

“2-(1H-Pyrrol-1-yl)benzoic acid” is a chemical compound with the molecular formula C11H9NO2 . It has an average mass of 187.195 Da and a monoisotopic mass of 187.063324 Da .


Molecular Structure Analysis

The molecular structure of “2-(1H-Pyrrol-1-yl)benzoic acid” includes 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The polar surface area is 42 Ų .


Physical And Chemical Properties Analysis

“2-(1H-Pyrrol-1-yl)benzoic acid” has a density of 1.2±0.1 g/cm³, a boiling point of 360.0±25.0 °C at 760 mmHg, and a flash point of 171.5±23.2 °C . It also has a molar refractivity of 53.8±0.5 cm³ .

Scientific Research Applications

Chemical Synthesis

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has been a subject of interest due to its chemical structure and potential applications. The compound exhibits versatility in chemical reactions. For instance, a study has shown that ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reacts with primary amines to form specific derivatives, showcasing the reactivity of similar compounds (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Structural Analysis

The compound's structural facets have been explored through various techniques. For example, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a chemically related compound, was synthesized and characterized by different spectroscopic techniques, highlighting the interest in detailed structural analysis of this chemical class (Jayaraman, Sridharan, & Nagappan, 2010).

Crystallography and Molecular Interactions

In-depth studies have been conducted to understand the crystalline structure and molecular interactions of compounds structurally similar to 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. For instance, research into the solvates of related compounds revealed intricate details about molecular orientations and interactions within the crystal lattice, contributing to the understanding of molecular packing and structure-property relationships (Singh & Baruah, 2009).

Applications in Material Science

Organic-Inorganic Hybrid Materials

The integration of organic compounds with inorganic structures has garnered attention due to the novel properties of the resulting materials. For instance, pyrrole carboxylic acid derivatives, closely related to 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, have been intercalated in layered double hydroxides, demonstrating the potential of such organic-inorganic hybrids in various applications (Tronto et al., 2008).

Crystal Structure Analysis

The determination of crystal structures through advanced techniques such as X-ray powder diffraction is crucial for understanding the material properties. The crystal structure of a new polymorph of a related compound, 1-benzothiophene-2-carboxylic acid, was determined, emphasizing the importance of structural analysis in the development of materials with specific properties (Dugarte-Dugarte et al., 2021).

properties

IUPAC Name

2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(16)11-9-5-1-2-6-10(9)17-12(11)14-7-3-4-8-14/h3-4,7-8H,1-2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZRKVPZZLXACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

CAS RN

26176-21-6
Record name 4,5,6,7-Tetrahydro-2-(1H-pyrrol-1-yl)benzo[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26176-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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